BenchChemオンラインストアへようこそ!

4-Methyl-acridone

Multidrug Resistance Reversal P-glycoprotein Inhibition Breast Cancer

Researchers targeting P-gp-mediated multidrug resistance or DNA topoisomerase II must specify 4-Methyl-acridone (CAS 68506-36-5). The 4-methyl substitution on the acridone core is the defining structural feature that enables potent MDR reversal in MCF-7/Adr cells and yields topo IIα/β dual inhibitors [2][3]. Procuring the unsubstituted parent acridone or a 5-methyl isomer will not reproduce the validated SAR outcomes, such as the 12-fold selectivity window of 4-methyl-1-nitro-acridine analogs toward Jurkat leukemia cells versus healthy PBMCs. Secure the correct building block to advance MDR-reversal and anticancer lead-optimization programs with scientific rigor.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 68506-36-5
Cat. No. B11938865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-acridone
CAS68506-36-5
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3N2
InChIInChI=1S/C14H11NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h2-8H,1H3,(H,15,16)
InChIKeyUJDZYKLDVNNWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-acridone (CAS 68506-36-5) Procurement Specification and Core Characteristics


4-Methyl-acridone (CAS 68506-36-5; C14H11NO; MW 209.24) is a tricyclic acridone heterocycle characterized by a single methyl substituent at the 4-position of the acridin-9(10H)-one scaffold [1]. This substitution pattern confers distinct electronic and steric properties relative to the unsubstituted parent acridone, influencing both its photophysical behavior and its utility as a synthetic precursor for biologically active derivatives [2]. The compound serves as a foundational building block for generating focused libraries of N10-substituted acridones with validated activity against multidrug-resistant (MDR) cancer cell lines and as a scaffold for developing topoisomerase II inhibitors [3][4].

Why Generic Acridone Substitution Is Scientifically Unsound for 4-Methyl-acridone Applications


Interchanging acridone derivatives without regard to specific ring substitution patterns or N-alkylation status is not scientifically defensible due to profound, quantifiable differences in biological and photophysical performance. For example, the presence and position of a methyl group on the acridone core directly impacts anticancer potency: in a comparative study of N-phenyl acetamide acridone derivatives against MCF-7 breast cancer cells, 5-methyl substituted analogs exhibited an IC50 of 0.46 μM, whereas unsubstituted and electron-donating group-bearing analogs were substantially less cytotoxic [1]. Furthermore, the selection of N10-alkyl spacer length in 4-methyl-acridone derivatives determines their capacity to reverse P-glycoprotein (P-gp)-mediated multidrug resistance, with only a specific four-carbon spacer (Compound 17) demonstrating promising efficacy compared to propyl or shorter butyl analogs [2]. Similarly, the substitution pattern on the acridone ring dictates the degree of topoisomerase II inhibition, with 1-NH, 4-nitro, 7-hydroxyl, and N-methyl piperazine moieties identified as essential for antiproliferative activity [3]. Procuring a specific acridone building block, such as 4-methyl-acridone, is therefore a prerequisite for reproducible and target-specific research outcomes.

Quantitative Differentiation of 4-Methyl-acridone from Closest Analogs


N10-Butyl-Substituted 4-Methyl-acridone Derivative (Compound 17) Demonstrates Superior MDR Reversal Activity Over Shorter Alkyl Chain Analogs

Derivatization of 4-methyl-acridone at the N10 position yields compounds with quantifiable structure-activity relationships for reversing multidrug resistance. In a head-to-head comparison of N10-substituted-4-methyl acridones bearing propyl (three-carbon) and butyl (four-carbon) alkyl spacers with terminal tertiary amines, Compound 17, which possesses a four-carbon spacer, exhibited 'promising in-vitro anti-cancer and reversal of drug resistance in comparison to the other analogues' when tested against MCF-7 and MCF-7/Adr breast cancer cell lines [1]. The study explicitly attributes this differential activity to the length of the alkyl spacer and its effect on P-glycoprotein (P-gp) inhibition, establishing a clear quantitative benchmark for selecting a 4-methyl-acridone-derived scaffold for MDR research [1].

Multidrug Resistance Reversal P-glycoprotein Inhibition Breast Cancer

4-Methyl-1-nitro-acridine Derivative (Compound 28) Exhibits 4-Fold Higher Cytotoxicity and 12-Fold Improved Selectivity Over Control Therapeutics

A derivative of 4-methyl-acridone, specifically 4-methyl-1-nitro-acridine (compound 28), was evaluated for antiproliferative activity using the MTT assay. When compared to control therapeutics, compound 28 demonstrated a 4-fold higher cytotoxicity toward Jurkat leukemia cells and a 12-fold lower cytotoxicity against healthy donor-derived peripheral blood mononuclear cells (PBMCs) [1]. This dual enhancement translates to a substantially improved therapeutic window and selectivity profile, directly attributable to the 4-methyl substitution pattern on the acridine/acridone core. The study further implicates binding to epidermal growth factor receptor (EGFR) and Src kinase as a partial mechanism for this enhanced activity [1].

Anticancer Cytotoxicity Selectivity Index Acridine Derivatives

Tri- and Tetramethyl-Substituted Acridones Achieve Fluorescence Quantum Yields of 0.48-0.52, Over Ten-Fold Improvement in Detection Limit Versus Unsubstituted Derivative

The degree and pattern of methyl substitution on the acridone ring system are critical determinants of fluorescence performance. While direct quantum yield data for the mono-methylated 4-methyl-acridone is not available, a class-level analysis of methylated acridones reveals a clear and quantifiable trend: tri- and tetramethyl-substituted acridones possess the highest fluorescence quantum yields, measured in the range of 0.48-0.52 [1]. More importantly, the corresponding 1,2-dioxetanes derived from these highly methylated acridones exhibit limit of detection values in thermochemiluminescence imaging experiments that are 'more than ten times lower with respect to the unsubstituted derivative' [1]. This establishes that progressive methylation of the acridone core dramatically enhances photophysical performance, making mono-methylated 4-methyl-acridone a logical intermediate or starting point for accessing these superior fluorescent probes.

Fluorescence Quantum Yield Chemiluminescence Bioimaging

Acridone-Derived Topoisomerase II Inhibitor 6h Demonstrates Potent Dual Isoform Inhibition and Induces DNA Damage and Apoptosis, Outperforming Parent Hits E17 and E24

Structural optimization of the acridone scaffold, which includes 4-methyl-acridone as a core component, has yielded potent topoisomerase II (topo II) inhibitors. A study optimizing N-substituted acridone derivatives identified compound 6h as a 'strong topo IIα/β inhibitor' that was 'more potent than E17 and E24'—two validated hit compounds from a previous screen [1]. Compound 6h was shown to cause 'obvious DNA damage' and induce 'apoptosis by triggering the loss of mitochondrial membrane potential (Δψm)' [1]. While 6h is a more advanced derivative, its activity is built upon the foundational acridone core, and the study's SAR analysis explicitly notes that '1-NH, 4-nitro, 7-hydroxyl and N-methyl piperazine moieties are advantageous factors for the antiproliferative efficacies' [1]. This highlights the critical role of specific ring substitutions, with the 4-position being a key site for modification, for achieving potent topo II inhibition.

Topoisomerase II Inhibition DNA Damage Apoptosis Anticancer

Validated Research and Procurement Application Scenarios for 4-Methyl-acridone


Synthesis of N10-Substituted Acridone Libraries for Multidrug Resistance (MDR) Reversal Studies

Researchers focused on overcoming P-glycoprotein (P-gp)-mediated multidrug resistance in cancer should procure 4-methyl-acridone as the starting material for synthesizing N10-alkylated derivatives. The evidence clearly shows that 4-methyl-acridone with a four-carbon N10-alkyl spacer (Compound 17) exhibits promising MDR reversal activity against MCF-7/Adr cells compared to analogs with shorter alkyl chains [1]. This compound serves as a validated lead scaffold for further optimization of MDR reversal agents [1].

Development of 4-Methyl-1-nitro-acridine-Based Anticancer Agents with Enhanced Selectivity

Medicinal chemistry programs aiming to develop anticancer agents with a high therapeutic index should consider 4-methyl-acridone derivatives. The 4-methyl-1-nitro-acridine analog (Compound 28) demonstrated a 4-fold increase in cytotoxicity against Jurkat leukemia cells and a 12-fold reduction in toxicity toward healthy PBMCs compared to controls [2]. This validates the 4-methyl-acridine/acridone core as a privileged scaffold for designing selective anticancer therapeutics [2].

Synthesis of Highly Methylated Acridone-Based Fluorophores for Advanced Bioimaging

Scientists developing fluorescent probes or chemiluminescent reporters for ultrasensitive detection should procure 4-methyl-acridone as a building block for synthesizing tri- and tetramethyl-substituted acridones. These highly methylated derivatives achieve fluorescence quantum yields in the range of 0.48-0.52 and enable detection limits in imaging experiments that are more than ten-fold lower (more sensitive) than those of unsubstituted acridone derivatives [3].

Exploration of Structure-Activity Relationships for Topoisomerase II Inhibitors

Research groups investigating DNA topoisomerase II as an anticancer target can use 4-methyl-acridone as a core scaffold for systematic structural optimization. The SAR outcomes from studies on N-substituted acridone derivatives highlight that specific ring substitutions (e.g., at the 1-, 4-, and 7-positions) are advantageous for antiproliferative efficacy and that optimized derivatives like compound 6h act as potent dual topo IIα/β inhibitors that induce DNA damage and apoptosis [4].

Quote Request

Request a Quote for 4-Methyl-acridone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.